molecular formula C15H20O3 B032012 Cannabispirol CAS No. 69636-83-5

Cannabispirol

Cat. No. B032012
CAS RN: 69636-83-5
M. Wt: 248.32 g/mol
InChI Key: ZFFYHYZOCYEEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cannabinoids involves complex biochemical processes within the Cannabis sativa plant as well as synthetic methods developed in laboratories. The plant synthesizes various cannabinoids through a series of enzymatic reactions, starting with the conversion of cannabigerolic acid (CBGA) into other major cannabinoids such as cannabidiolic acid (CBDA) and tetrahydrocannabinolic acid (THCA) via specific synthase enzymes (Taura et al., 1996). Synthetic approaches have also been developed, such as the concise synthesis of cannabisin G, demonstrating the potential for creating cannabinoid analogs in the lab (Dawei Li et al., 2010).

Molecular Structure Analysis

The molecular structure of cannabinoids is characterized by their terpenophenolic nature, which is crucial for their interaction with cannabinoid receptors in the human body. Advanced techniques such as X-ray crystallography have been employed to determine the structure of cannabinoid synthases, providing insights into the enzymatic mechanisms underlying cannabinoid biosynthesis (Shoyama et al., 2012).

Chemical Reactions and Properties

Cannabinoids undergo various chemical reactions, including decarboxylation, which transforms acidic cannabinoids (e.g., THCA, CBDA) into their neutral forms (THC, CBD), enhancing their psychoactivity and therapeutic potential. The enzymatic reactions involved in cannabinoid biosynthesis do not require coenzymes, molecular oxygen, or metal ion cofactors, indicating a unique catalytic mechanism (Taura et al., 1996).

Physical Properties Analysis

The physical properties of cannabinoids, such as solubility and melting points, are influenced by their molecular structure. These properties affect their pharmacokinetics, including absorption, distribution, metabolism, and excretion in the human body. However, detailed analyses of the physical properties specific to Cannabispirol or related compounds were not directly available from the searched literature.

Chemical Properties Analysis

Cannabinoids exhibit a wide range of chemical properties, including their affinity and selectivity for cannabinoid receptors (CB1 and CB2). These interactions are critical for their psychoactive effects and therapeutic applications. For instance, THC’s psychoactive properties are attributed to its high affinity for the CB1 receptor (Piomelli, 2003).

Scientific Research Applications

  • General Medical Research

    Cannabis and its cannabinoids, including Cannabispirol, are significant in medical research. Synthetic molecules and endogenous agonists derived from cannabis have introduced new therapeutic possibilities (Di Marzo & Petrocellis, 2006).

  • Therapeutic Effects

    Cannabispirol is known for its antiemetic, analgesic, appetite-stimulating, and antianxiety or sedative effects, primarily due to cannabinoids like delta-9-tetrahydrocannabinol (THC) (Kane, 2001).

  • Medical Innovations

    Companies and researchers are developing medical treatments and preparations using Cannabispirol's heterocyclic compounds, highlighting its scientific basis for therapeutic use (Angulo-Cuentas, Ramirez-Vergara, & Charris-Polo, 2019).

  • Pain and Spasticity Reduction

    Cannabispirol has shown potential efficacy in reducing pain, muscle spasticity, chemotherapy-induced nausea and vomiting, and intractable childhood epilepsy (Sarris et al., 2020).

  • Treatment of Chronic Pain and Multiple Sclerosis

    Cannabispirol is effective for treating pain in adults, chemotherapy-induced nausea and vomiting, and spasticity associated with multiple sclerosis (Abrams, 2018).

  • Enhanced Therapeutic Effects through Synergy

    The synergy between phytocannabinoids and terpenoids in Cannabispirol may contribute to enhanced therapeutic effects for various conditions including pain, inflammation, depression, anxiety, addiction, epilepsy, cancer, and infections (Russo, 2011).

  • Appetite Stimulation

    Cannabispirol compounds can stimulate appetite, particularly for sweet and palatable foods (Cota et al., 2003).

  • Epilepsy Treatment

    Cannabispirol, specifically CBD, offers a promising therapeutic option for the treatment of seizures (Rosenberg, Tsien, Whalley, & Devinsky, 2015).

  • Pain Management

    Cannabispirol exhibits analgesic activity, particularly in neuropathic pain, and is supported for chronic pain treatment in adults (Vučković et al., 2018).

  • Gastrointestinal Functions

    The endocannabinoid system, influenced by Cannabispirol, plays a significant role in gastrointestinal functions including motility, hunger signaling, inflammation, and interactions with gut microbiota (DiPatrizio, 2016).

Future Directions

Cannabispirol has been experimentally evaluated for antimicrobial activity and was also tested in a study on targeting multidrug-resistant mouse lymphoma cells . This suggests potential future directions for research into the therapeutic applications of Cannabispirol.

properties

IUPAC Name

6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h8-9,11,16-17H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFYHYZOCYEEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)O)C3(CCC(CC3)O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90982447
Record name 5'-Methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-indene]-4,7'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cannabispirol

CAS RN

64052-90-0
Record name beta-Cannabispiranol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064052900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-indene]-4,7'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cannabispirol
Reactant of Route 2
Cannabispirol
Reactant of Route 3
Cannabispirol
Reactant of Route 4
Cannabispirol
Reactant of Route 5
Cannabispirol
Reactant of Route 6
Cannabispirol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.